molecular formula C31H46O2 B13853935 Vitamin K1-18O

Vitamin K1-18O

Cat. No.: B13853935
M. Wt: 450.7 g/mol
InChI Key: MBWXNTAXLNYFJB-QQTULTPQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Vitamin K1-18O is a modified form of Vitamin K1, also known as phylloquinone or phytonadione. This compound is a mixture of isotopically labeled forms, specifically 1-18O and 4-18O. Vitamin K1 is a fat-soluble vitamin that plays a crucial role in blood clotting and bone metabolism. The isotopic labeling with oxygen-18 (18O) is often used in scientific research to trace and study the metabolic pathways and mechanisms of action of Vitamin K1.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Vitamin K1-18O involves the incorporation of oxygen-18 into the molecular structure of Vitamin K1. This can be achieved through various chemical reactions, including the use of oxygen-18 labeled reagents. One common method is the oxidation of phylloquinone precursors with oxygen-18 enriched oxidizing agents under controlled conditions.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using isotopically labeled starting materials. The process includes multiple steps of purification and verification to ensure the correct isotopic labeling and high purity of the final product. High-performance liquid chromatography (HPLC) and mass spectrometry are often employed to confirm the isotopic composition and purity.

Chemical Reactions Analysis

Types of Reactions: Vitamin K1-18O undergoes various chemical reactions, including:

    Oxidation: Conversion to its epoxide form.

    Reduction: Reduction back to its quinone form.

    Substitution: Reactions involving the substitution of functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Oxygen-18 enriched oxidizing agents for labeling.

    Reducing Agents: Common reducing agents like sodium borohydride.

    Solvents: Organic solvents such as methanol, ethanol, and acetonitrile.

Major Products: The major products formed from these reactions include the epoxide form of this compound and its reduced quinone form. These products are crucial for studying the metabolic pathways and biological activities of Vitamin K1.

Scientific Research Applications

Vitamin K1-18O is extensively used in scientific research due to its isotopic labeling, which allows for precise tracking and analysis. Some of its applications include:

    Chemistry: Studying the reaction mechanisms and pathways of Vitamin K1.

    Biology: Investigating the role of Vitamin K1 in cellular processes and metabolism.

    Medicine: Researching the effects of Vitamin K1 on blood clotting and bone health.

    Industry: Developing new formulations and supplements containing Vitamin K1.

Mechanism of Action

Vitamin K1-18O exerts its effects through its role as a cofactor for the enzyme gamma-carboxylase. This enzyme modifies and activates precursors to coagulation factors II, VII, IX, and X by attaching carboxylic acid functional groups to glutamate residues, allowing them to bind calcium ions. This binding converts these clotting factors to their active forms, which are then secreted into the blood, restoring normal clotting function .

Comparison with Similar Compounds

Vitamin K1-18O can be compared with other similar compounds, such as:

    Vitamin K2 (Menaquinone): Differing in the length of the isoprenoid side chain and primarily found in fermented foods.

    Synthetic Vitamin K3 (Menadione): A water-soluble form used in animal feed and some supplements.

    Vitamin K4 and K5: Synthetic forms with different side chains and biological activities.

Uniqueness: The uniqueness of this compound lies in its isotopic labeling, which allows for detailed metabolic studies and precise tracking in biological systems. This makes it a valuable tool in both basic and applied research.

By understanding the preparation, reactions, applications, and mechanisms of this compound, researchers can gain deeper insights into its role in health and disease, paving the way for new therapeutic approaches and industrial applications.

Properties

Molecular Formula

C31H46O2

Molecular Weight

450.7 g/mol

IUPAC Name

2-methyl-3-[(Z)-3,7,11,15-tetramethylhexadec-2-enyl]naphthalene-1,4-dione

InChI

InChI=1S/C31H46O2/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-17-25(5)20-21-27-26(6)30(32)28-18-7-8-19-29(28)31(27)33/h7-8,18-20,22-24H,9-17,21H2,1-6H3/b25-20-

InChI Key

MBWXNTAXLNYFJB-QQTULTPQSA-N

Isomeric SMILES

CC1=C(C(=O)C2=CC=CC=C2C1=O)C/C=C(/C)\CCCC(C)CCCC(C)CCCC(C)C

Canonical SMILES

CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCCC(C)CCCC(C)CCCC(C)C

Origin of Product

United States

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